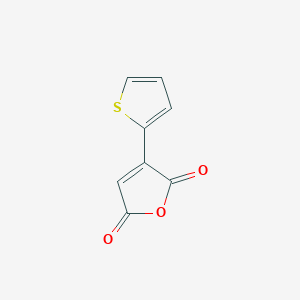

3-(thiophen-2-yl)furan-2,5-dione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-thiophen-2-ylfuran-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S/c9-7-4-5(8(10)11-7)6-2-1-3-12-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAOCEZUVWHKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(Thiophen-2-yl)furan-2,5-dione

This technical guide provides a comprehensive overview of the synthesis, and potential properties of 3-(thiophen-2-yl)furan-2,5-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a plausible synthetic route and predicted biological activities based on structurally related compounds.

Introduction

This compound, also known as 3-(2-thienyl)maleic anhydride, belongs to a class of compounds containing both a thiophene and a furan-2,5-dione (maleic anhydride) moiety. Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. Similarly, furan-2,5-dione derivatives have been investigated for their biological effects, including anti-inflammatory and enzyme inhibitory activities[4][5]. The combination of these two heterocyclic rings in one molecule makes this compound a promising candidate for further investigation in drug discovery and materials science.

Synthesis

A plausible and efficient method for the synthesis of this compound is the Stobbe condensation . This reaction involves the condensation of an aldehyde or ketone with a succinic acid ester in the presence of a strong base[5][6].

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from thiophene-2-carbaldehyde and dimethyl succinate.

Step 1: Stobbe Condensation. Thiophene-2-carbaldehyde is condensed with dimethyl succinate using a strong base such as potassium t-butoxide or sodium hydride. This reaction yields predominantly the trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid[7].

Step 2: Cyclization (Anhydride Formation). The resulting but-3-enoic acid derivative is then cyclized to form the furan-2,5-dione ring. This can be achieved by heating with a dehydrating agent like acetic anhydride in the presence of sodium acetate[7].

Experimental Protocol (General Procedure)

Step 1: Synthesis of trans-3-Methoxycarbonyl-4-(2-thienyl)but-3-enoic acid A solution of thiophene-2-carbaldehyde (1 equivalent) and dimethyl succinate (1.2 equivalents) in dry t-butanol is added dropwise to a stirred solution of potassium t-butoxide (1.2 equivalents) in dry t-butanol under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) and monitored by thin-layer chromatography (TLC). After completion, the reaction is quenched with water and acidified with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography[7].

Step 2: Synthesis of this compound The purified trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid (1 equivalent) is refluxed in a mixture of acetic anhydride (5-10 equivalents) and anhydrous sodium acetate (0.5 equivalents) for several hours. The progress of the reaction is monitored by TLC. After completion, the excess acetic anhydride is removed under reduced pressure. The residue is then treated with ice-water, and the precipitated solid is filtered, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent[7].

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 339016-64-7 | |

| Molecular Formula | C₈H₄O₃S | |

| Molecular Weight | 180.18 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Predicted to be a solid at room temperature | |

| Melting Point | 126-128 °C | |

| Solubility | Predicted to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. | |

| ¹H NMR (predicted) | Signals for the thiophene protons are expected in the aromatic region (δ 7.0-8.0 ppm). A signal for the furan proton is also expected. | [1] |

| ¹³C NMR (predicted) | Carbonyl carbons of the furan-2,5-dione ring are expected to appear downfield (δ > 160 ppm). Signals for the thiophene and furan ring carbons are also expected. | [1] |

| FT-IR (predicted) | Characteristic strong absorption bands for the anhydride C=O stretching vibrations are expected around 1750-1850 cm⁻¹. C=C stretching bands for the aromatic rings are also anticipated. | [8][9] |

| Mass Spectrometry (predicted) | The molecular ion peak (M⁺) is expected at m/z 180. | [1] |

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of thiophene and furan-2,5-dione derivatives, this compound is a promising candidate for various biological applications, particularly in the areas of cancer and inflammation.

Potential Anticancer Activity

Thiophene derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines[10][11][12]. The proposed mechanism of action often involves the induction of apoptosis through various cellular pathways[12].

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [10]

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow the formation of formazan crystals by viable cells. The formazan is then solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Potential Anti-inflammatory Activity

Furan-2,5-dione derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators[4][5][13]. This is often achieved through the modulation of key inflammatory signaling pathways.

Experimental Protocol: Measurement of Inflammatory Mediators [5]

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Stimulation: The cells are pre-treated with different concentrations of this compound for a short period (e.g., 1 hour).

-

Inflammatory Challenge: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators.

-

Sample Collection: After a specific incubation time, the cell culture supernatant is collected.

-

Quantification of Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory molecules (e.g., nitric oxide, prostaglandins) in the supernatant are quantified using specific assays like ELISA (Enzyme-Linked Immunosorbent Assay) or Griess assay (for nitric oxide).

-

Data Analysis: The inhibitory effect of the compound on the production of these mediators is calculated and compared to the stimulated, untreated control.

Potential Signaling Pathways

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some furan-2,5-dione derivatives have been found to inhibit the activation of NF-κB[5][14]. This inhibition can occur through the prevention of the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the active NF-κB subunits (p65/p50).

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are also critical in regulating inflammation and cellular responses to stress. Chalcone derivatives containing a thiophene ring have been shown to inhibit the phosphorylation of key MAPK proteins like Akt, which is upstream of AP-1 activation[15].

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry, drawing from the well-established biological activities of its constituent thiophene and furan-2,5-dione moieties. While direct experimental data on its synthesis and biological properties are scarce, this guide has outlined a plausible synthetic route via the Stobbe condensation and has predicted its potential anticancer and anti-inflammatory activities based on structurally related compounds.

Future research should focus on the practical synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluations, including cytotoxicity screening against a panel of cancer cell lines and investigation of its anti-inflammatory effects and the underlying molecular mechanisms, are warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. sciforum.net [sciforum.net]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 7. The Stobbe condensation. Part VIII. The cyclisation of trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid and αβ-dithenylidene-succinic anhydride to the corresponding benzothiophen derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Thiophen-2-yl)furan-2,5-dione: Synthesis, Structure, and Potential as a Neurological Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Thiophen-2-yl)furan-2,5-dione, a heterocyclic compound incorporating both thiophene and maleic anhydride moieties, presents a scaffold of significant interest for medicinal chemistry and drug development. Its structural similarity to known anticonvulsant agents suggests potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and plausible mechanisms of action of this compound, with a focus on its potential as a modulator of ion channel activity. This document is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics for epilepsy and related neurological conditions.

Chemical Structure and Properties

This compound is characterized by a central furan-2,5-dione ring, also known as a maleic anhydride ring, substituted at the 3-position with a thiophen-2-yl group. The planar, aromatic nature of the thiophene ring, coupled with the reactive anhydride functionality, bestows upon the molecule unique physicochemical properties that are critical for its biological activity and potential for further chemical modification.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 3-(Thiophen-2-yl)maleic anhydride | |

| Molecular Formula | C₈H₄O₃S | |

| Molecular Weight | 180.18 g/mol | |

| CAS Number | 339016-64-7 | |

| Appearance | Solid | |

| Melting Point | 126-128 °C |

Synthesis of this compound and Derivatives

The synthesis of 3-substituted furan-2,5-diones can be achieved through several synthetic routes. One of the most prominent methods is the Stobbe condensation, which involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base.[1][2][3][4][5]

General Experimental Protocol: Stobbe Condensation

The following protocol describes a general procedure for the Stobbe condensation, which can be adapted for the synthesis of this compound.

Materials:

-

Thiophene-2-carboxaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of thiophene-2-carboxaldehyde and diethyl succinate in anhydrous toluene is added dropwise to a stirred suspension of potassium tert-butoxide in anhydrous toluene at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for a specified period (typically several hours) to allow for the condensation to proceed.

-

The reaction is then quenched by the addition of water and acidified with concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude half-ester.

-

The crude half-ester is then refluxed with a mixture of acetic anhydride and anhydrous sodium acetate to effect cyclization to the corresponding anhydride.

-

After cooling, the reaction mixture is poured into water and stirred to hydrolyze any excess acetic anhydride.

-

The solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Potential Mechanism of Action: Ion Channel Modulation

The structural analogy of the furan-2,5-dione core to the succinimide ring, a key pharmacophore in several established anticonvulsant drugs, strongly suggests that this compound may exert its biological effects through the modulation of ion channels in the central nervous system.[6][7][8]

Inhibition of T-Type Calcium Channels

Succinimide anticonvulsants, such as ethosuximide, are known to act by inhibiting low-voltage-activated (T-type) calcium channels.[6] These channels play a crucial role in the rhythmic electrical activity of the thalamus, and their over-activity is implicated in the generation of absence seizures.[9] It is hypothesized that the furan-2,5-dione ring of this compound can mimic the succinimide structure, allowing it to bind to and block T-type calcium channels, thereby reducing neuronal hyperexcitability.

Modulation of Voltage-Gated Sodium Channels

Many anticonvulsant drugs exert their effects by modulating the function of voltage-gated sodium channels (VGSCs).[10][11] These channels are responsible for the initiation and propagation of action potentials.[12][13] By binding to VGSCs, drugs can stabilize the inactivated state of the channel, making neurons less likely to fire at high frequencies, a hallmark of seizure activity. Given that derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been shown to interact with neuronal voltage-sensitive sodium channels, it is plausible that this compound shares this mechanism of action.

Below is a conceptual diagram illustrating the potential interaction of this compound with a voltage-gated sodium channel.

Caption: Potential mechanism of this compound via ion channel inhibition.

Quantitative Data on Related Compounds

| Compound | Biological Activity | Assay | Value | Reference |

| 3-(Benzo[b]thiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 33) | Antiseizure | Maximal Electroshock (MES) | ED₅₀ = 27.4 mg/kg | |

| 3-(Benzo[b]thiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 33) | Antiseizure | 6 Hz seizure model (32 mA) | ED₅₀ = 30.8 mg/kg | |

| Thiophene-chalcone hybrid (Compound 7g) | Anticancer | A549 cell line (lung carcinoma) | IC₅₀ = 27.7 µg/ml | [8][13] |

| Thiophene-chalcone hybrid (Compound 7g) | Anticancer | HepG2 cell line (hepatocellular carcinoma) | IC₅₀ = 26.6 µg/ml | [8][13] |

| Furan/Thiophene-based CXCR4 inhibitor | Anti-inflammatory | Carrageenan-induced inflammation | Reduction in inflammation comparable to WZ811 (40%) | [14] |

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential anticonvulsant and cytotoxic activities of this compound, based on methodologies used for similar compounds.

Anticonvulsant Activity Assessment (In Vivo)

Maximal Electroshock (MES) Test:

-

The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) injection, at various doses.

-

A control group receives the vehicle.

-

After a predetermined time (e.g., 30-60 minutes), a brief electrical stimulus is delivered via corneal electrodes to induce a seizure.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The dose of the compound that protects 50% of the animals from the tonic extension is determined as the ED₅₀.

6 Hz Seizure Test:

-

Similar to the MES test, the compound is administered to mice at various doses.

-

After a set time, a low-frequency (6 Hz) electrical stimulus of a specific current (e.g., 32 mA) is delivered through corneal electrodes.

-

The animals are observed for seizure activity (e.g., stun, forelimb clonus, twitching).

-

The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.

Cytotoxicity Assay (In Vitro)

MTT Assay:

-

Human cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.

The workflow for in vitro cytotoxicity screening is depicted below.

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutic agents, particularly for neurological disorders such as epilepsy. Its structural relationship to known anticonvulsants suggests a likely mechanism of action involving the modulation of neuronal ion channels. Further research is warranted to elucidate the precise molecular targets and to optimize the structure for improved efficacy and safety. Future studies should focus on:

-

Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for this compound.

-

In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine its efficacy in various seizure models and to identify its specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that enhance potency and selectivity.

-

Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-like properties.

This technical guide provides a solid foundation for initiating and advancing research into the therapeutic potential of this compound and its derivatives.

References

- 1. organicreactions.org [organicreactions.org]

- 2. The Stobbe condensation. Part VIII. The cyclisation of trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid and αβ-dithenylidene-succinic anhydride to the corresponding benzothiophen derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. What is the mechanism of Methsuximide? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 10. Anticonvulsant drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 12. Sodium channel - Wikipedia [en.wikipedia.org]

- 13. What are voltage-gated sodium ion channels? [metrionbiosciences.com]

- 14. Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(thiophen-2-yl)furan-2,5-dione CAS number

An In-depth Technical Guide to 3-(thiophen-2-yl)furan-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data, outlines potential synthetic approaches, and proposes a general workflow for biological evaluation, tailored for professionals in research and drug development.

Compound Identification and Properties

This compound is a bifunctional molecule incorporating both a thiophene and a furan-2,5-dione (maleic anhydride) moiety. The presence of these two rings suggests potential for diverse chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 339016-64-7 | [1][2] |

| Molecular Formula | C8H4O3S | [1] |

| Molecular Weight | 180.18 g/mol | [1][2] |

| IUPAC Name | 3-(2-thienyl)-2,5-furandione | [1][2] |

| Melting Point | 126 - 128 °C | [1][2] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| InChI Key | XTAOCEZUVWHKEH-UHFFFAOYSA-N | [1] |

Potential Synthesis and Experimental Protocols

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, its structure suggests plausible synthetic routes based on established heterocyclic chemistry. The following are generalized experimental protocols that could be adapted for its synthesis.

General Synthetic Strategy: Paal-Knorr Thiophene Synthesis and Subsequent Annulation

A plausible approach involves the synthesis of a substituted thiophene precursor followed by the construction of the furan-2,5-dione ring. The Paal-Knorr thiophene synthesis is a fundamental method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[3][4]

Step 1: Synthesis of a Thiophene Precursor (Illustrative)

This protocol outlines the general synthesis of a thiophene ring which can be further functionalized.

-

Reaction: Condensation of a 1,4-dicarbonyl compound with a sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent).[3][4]

-

Procedure:

-

Dissolve the 1,4-dicarbonyl precursor in an inert solvent (e.g., toluene or xylene).

-

Add the sulfurizing agent portion-wise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench by carefully adding it to a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Annulation to form the Furan-2,5-dione Ring

The furan-2,5-dione ring is a maleic anhydride derivative. A potential, though challenging, route could involve a Diels-Alder reaction with a suitable diene followed by subsequent oxidation, or the cyclization of a functionalized thiophene bearing appropriate carboxylic acid groups.

Biological Context and Screening

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6][7] The furan-2,5-dione moiety is also a feature in various biologically active molecules. The combination of these two pharmacophores in this compound makes it a candidate for biological screening.

Proposed Biological Screening Workflow

Given the known activities of related compounds, a logical workflow for assessing the biological potential of this compound would involve a tiered screening approach.

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Potential Synthetic Pathway Visualization

The following diagram illustrates a conceptual synthetic pathway for this compound, highlighting key transformations.

Caption: A conceptual synthetic pathway for this compound.

References

- 1. 3-(thiophen-2-yl)-2,5-dihydrofuran-2,5-dione | 339016-64-7 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. scribd.com [scribd.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Thiophene-Furan Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-furan compounds, a class of heterocyclic structures containing both a thiophene and a furan ring, have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Their unique electronic and structural properties, arising from the combination of the electron-rich furan and the polarizable thiophene, have led to the exploration of these compounds as novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of thiophene-furan compounds, with a focus on their applications in drug development.

Historical Perspective and Discovery

The individual histories of thiophene and furan date back to the 19th century. Thiophene was famously discovered in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar.[1] Furan was also known during this period, with early syntheses being developed from natural products.

While the precise moment of the first synthesis of a simple linked thiophene-furan compound is not definitively documented in readily available literature, early explorations into the chemistry of linked and fused heterocyclic systems likely occurred in the mid-20th century. A notable early publication in this area is a 1971 article by Wynberg et al. titled "Thienylfurans," which suggests that the synthesis and study of these hybrid compounds were of interest to chemists at that time.[2] The development of more advanced synthetic methodologies, particularly cross-coupling reactions in the latter half of the 20th century, significantly accelerated the ability to create a diverse range of thiophene-furan structures, including oligomers and polymers.

Core Synthetic Methodologies

The synthesis of thiophene-furan compounds can be broadly categorized into two approaches: the construction of the heterocyclic rings from acyclic precursors and the coupling of pre-formed thiophene and furan moieties.

Classical Ring-Forming Reactions

Several classical named reactions are instrumental in the synthesis of the individual thiophene and furan rings, which can then be functionalized for coupling.

Paal-Knorr Synthesis: This versatile reaction, first reported in 1884, involves the cyclization of 1,4-dicarbonyl compounds to form furans, thiophenes, or pyrroles.[3][4] For furan synthesis, an acid catalyst is used to promote dehydration.[5][6] For thiophene synthesis, a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent is employed.[7][8]

Gewald Aminothiophene Synthesis: This multicomponent reaction, discovered by Karl Gewald in the 1960s, provides a straightforward route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4][9]

Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with acetylenic compounds to produce substituted thiophenes.

Modern Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of bi- and poly-aromatic systems, including thiophene-furan compounds.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[10] It is a powerful and widely used method for constructing C-C bonds between aromatic rings and has been successfully applied to the synthesis of mixed thiophene-furan oligomers.[11][12]

Quantitative Data Summary

The physical and spectroscopic properties of thiophene-furan compounds vary depending on their specific structure (linked, fused, or oligomeric) and substitution patterns.

Physical Properties of Representative Thiophene-Furan Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |

| 2-(2-Thienyl)furan | Linked | C₈H₆OS | 150.20 | 209 | 1.192 | 1.6210 | 27521-80-8[13] |

| 2,2'-Bifuran | Linked | C₈H₆O₂ | 134.13 | - | - | - | 5905-00-0[14][15] |

| 2,5-Di(2'-thienyl)furan | Linked | C₁₂H₈OS₂ | 232.33 | - | - | - | 88089-34-3 |

| Furo[2,3-b]furan | Fused | C₆H₄O₂ | 108.09 | - | - | - | - |

| Furo[3,2-b]thiophene | Fused | C₆H₄OS | 124.16 | - | - | - | - |

Spectroscopic Data

The spectroscopic characterization of thiophene-furan compounds is crucial for confirming their structure and understanding their electronic properties.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.

-

Mass Spectrometry: Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

-

UV-Visible Spectroscopy: Reveals information about the electronic transitions within the molecule, which is particularly important for understanding the optical properties of oligomers and polymers.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocols

General Procedure for Stille Coupling of Thiophene and Furan Derivatives

The following is a generalized protocol for the synthesis of a linked thiophene-furan compound via Stille coupling. Specific reaction conditions may vary depending on the substrates.

Materials:

-

Halo-substituted furan (e.g., 2-bromofuran)

-

Stannyl-substituted thiophene (e.g., 2-(tributylstannyl)thiophene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the halo-substituted furan, the stannyl-substituted thiophene, and the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with an aqueous solution of potassium fluoride (to remove tin byproducts).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-furan compound.

Biological Significance and Drug Development

Thiophene-furan scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[16]

Inhibition of Signaling Pathways in Cancer

Several studies have highlighted the potential of thiophene-furan derivatives as anticancer agents that target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

AKT Signaling Pathway: The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Fused thiophene derivatives have been shown to act as dual inhibitors of VEGFR-2 and AKT, leading to cell cycle arrest and apoptosis in cancer cells.[13][17] Some pyrazole-thiophene derivatives have also been identified as potent and orally active AKT inhibitors.[18][19]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell growth, differentiation, and stress responses.[20][21] Thiophene-based compounds have been designed as inhibitors of p38α MAPK, a key kinase in this pathway, with potential applications in treating inflammatory diseases and cancer.[22][23] A novel thiophene derivative has been shown to induce apoptosis in cancer cells by modulating both the AKT and MAPK pathways.[3]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Thiophene-furan compounds often exert their anticancer effects by inducing cell cycle arrest and apoptosis. For instance, certain fused thiophene derivatives have been observed to cause an accumulation of cells in the S phase or G1/S phase of the cell cycle, ultimately leading to programmed cell death.[13][24]

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Inhibition of the PI3K/AKT signaling pathway by a thiophene-furan compound.

Caption: Inhibition of the MAPK/ERK signaling pathway by a thiophene-furan compound.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of a thiophene-furan compound via Stille coupling.

Conclusion

The field of thiophene-furan chemistry has evolved significantly from its early beginnings, driven by advancements in synthetic organic chemistry and a growing appreciation for the unique properties of these hybrid heterocyclic systems. Their rich chemical diversity and broad range of biological activities, particularly in the context of cancer therapy, have established them as a promising area for future drug discovery and development. The continued exploration of novel synthetic routes and the elucidation of their detailed mechanisms of action will undoubtedly lead to the development of new and effective therapeutic agents and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 9. origene.com [origene.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 14. 2,2'-Bifuran synthesis - chemicalbook [chemicalbook.com]

- 15. 2,2'-Bifuran | 5905-00-0 | FAA90500 | Biosynth [biosynth.com]

- 16. scbt.com [scbt.com]

- 17. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 21. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(Thiophen-2-yl)furan-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 3-(thiophen-2-yl)furan-2,5-dione, also known as 2-thienylmaleic anhydride. Due to the limited availability of direct experimental data for this specific molecule in the current scientific literature, this document compiles predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for the proposed synthesis and the analytical techniques required for characterization are presented. Furthermore, this guide includes visualizations of the proposed synthetic pathway and a representative biological signaling pathway where thiophene-containing molecules are known to be active, offering context for potential applications in drug discovery.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Similarly, the maleic anhydride moiety is a versatile building block in organic synthesis, known for its reactivity and ability to participate in various cycloaddition and nucleophilic addition reactions. The conjugation of these two entities in this compound presents a molecule with significant potential for the development of novel therapeutic agents and functional materials. This guide aims to provide a foundational resource for researchers interested in the synthesis and characterization of this compound.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not currently available in published literature, the following tables summarize the expected spectroscopic data based on the known values for thiophene, maleic anhydride, and their substituted derivatives.

Predicted ¹H NMR Data

The expected proton NMR spectrum would show signals corresponding to the protons on the thiophene ring and the vinylic proton on the furan-2,5-dione ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' (Thiophene) | 7.20 - 7.40 | Doublet of doublets | J = 3.5, 1.5 Hz |

| H-3' (Thiophene) | 7.60 - 7.80 | Doublet of doublets | J = 5.0, 1.5 Hz |

| H-5' (Thiophene) | 7.80 - 8.00 | Doublet of doublets | J = 5.0, 3.5 Hz |

| H-4 (Furan-dione) | 6.50 - 6.70 | Singlet | N/A |

Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃ and are relative to TMS (Tetramethylsilane).

Predicted ¹³C NMR Data

The carbon NMR spectrum would be characterized by signals for the carbonyl carbons of the anhydride, the olefinic carbons, and the carbons of the thiophene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-5 (Carbonyls) | 165.0 - 170.0 |

| C-3 | 135.0 - 140.0 |

| C-4 | 130.0 - 135.0 |

| C-2' (Thiophene) | 130.0 - 135.0 |

| C-3' (Thiophene) | 128.0 - 132.0 |

| C-4' (Thiophene) | 127.0 - 130.0 |

| C-5' (Thiophene) | 132.0 - 136.0 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the anhydride and aromatic functionalities.[1][2][3]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (Anhydride, symmetric) | 1840 - 1860 | Strong |

| C=O stretch (Anhydride, asymmetric) | 1770 - 1790 | Strong |

| C=C stretch (Aromatic/Olefinic) | 1600 - 1650 | Medium |

| C-O-C stretch (Anhydride) | 1200 - 1300 | Strong |

| C-H stretch (Aromatic) | 3050 - 3150 | Medium |

Predicted Mass Spectrometry (MS) Data

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| Parameter | Predicted Value |

| Molecular Formula | C₈H₄O₃S |

| Molecular Weight | 180.18 g/mol |

| Expected [M]⁺ Peak (m/z) | 180 |

| Major Fragmentation Peaks (m/z) | 152 ([M-CO]⁺), 124 ([M-2CO]⁺), 111 ([C₄H₃S-CO]⁺), 83 ([C₄H₃S]⁺) |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the Stobbe condensation of diethyl succinate with 2-acetylthiophene, followed by hydrolysis and cyclization/dehydration.

Step 1: Stobbe Condensation

-

To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol), add a mixture of 2-acetylthiophene (1 equivalent) and diethyl succinate (1.2 equivalents).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Acidify with dilute hydrochloric acid to precipitate the half-ester.

-

Filter the precipitate, wash with water, and dry.

Step 2: Hydrolysis and Cyclization

-

Reflux the crude half-ester with an excess of a 1:1 mixture of concentrated hydrochloric acid and acetic acid for 4 hours.

-

Cool the solution and extract the product with diethyl ether.

-

Wash the ether extract with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude 3-(thiophen-2-yl)itaconic acid is then heated with acetyl chloride or acetic anhydride to effect cyclization to the desired this compound.

-

Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent and TMS as an internal standard.

-

IR Spectroscopy: The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using either electrospray ionization (ESI) or electron impact (EI) is recommended to confirm the molecular weight and elemental composition.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Representative Signaling Pathway for Thiophene Derivatives

Many thiophene-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The following diagram illustrates a simplified generic kinase signaling pathway that can be a target for such compounds.

Caption: Inhibition of a generic MAP kinase signaling pathway.

Conclusion

While this compound remains a molecule with largely unexplored potential, this technical guide provides a solid starting point for its synthesis and characterization. The predicted spectroscopic data, based on sound chemical principles and data from related structures, offer a reliable reference for experimental verification. The outlined synthetic protocol and analytical methods provide a clear roadmap for its preparation and identification. The visualization of its synthesis and a relevant biological pathway highlights its potential for further investigation, particularly in the realm of medicinal chemistry and materials science. This document is intended to catalyze further research into this promising compound and its derivatives.

References

The Core of Modern Drug Discovery: An In-depth Technical Guide to Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its role as a privileged scaffold in a multitude of approved therapeutics. This technical guide provides a comprehensive overview of the essential physical and chemical properties of thiophene derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of their interactions with key biological signaling pathways.

Physicochemical Properties of Thiophene Derivatives

The physicochemical properties of thiophene derivatives are pivotal to their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, boiling point, solubility, and pKa, are significantly influenced by the nature and position of substituents on the thiophene ring.

Physical Properties

Thiophene itself is a colorless liquid with a benzene-like odor. Its physical properties, along with those of several key derivatives, are summarized in the table below. The introduction of various functional groups can drastically alter these properties, impacting formulation and delivery strategies in drug development.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Thiophene | C₄H₄S | 84.14 | -38 | 84 | Insoluble in water; soluble in ethanol, ether, benzene |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 9-11 | 214 | Slightly soluble in water; soluble in organic solvents |

| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 128-132 | 260 | Slightly soluble in cold water; soluble in hot water, alcohol, ether |

| 2-Aminothiophene | C₄H₅NS | 99.16 | 12-13 | 198-200 | Insoluble in water; soluble in organic solvents |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | -10 | 149-151 | Insoluble in water; soluble in organic solvents |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | -6 to -4 | 210-212 | Insoluble in water; soluble in organic solvents |

Chemical Properties and Reactivity

Thiophene is an aromatic compound, exhibiting greater reactivity towards electrophilic substitution than benzene. Substitution predominantly occurs at the C2 and C5 positions. The sulfur atom's lone pair electrons participate in the aromatic sextet, influencing the ring's electronic distribution. Thiophene can be readily halogenated, sulfonated, and acylated.

Biological Activities of Thiophene Derivatives

The versatility of the thiophene scaffold has led to the development of derivatives with a broad spectrum of biological activities. These compounds have been successfully developed into drugs for various therapeutic areas.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant potential as antimicrobial agents. The table below summarizes the in vitro activity of selected thiophene derivatives against various pathogens.

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 | |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 | |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 | |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 | |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 | |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 | |

| 2-chloro-3,5-dinitrothiophene | E. coli | High Activity | |

| 2-bromo-3,5-dinitrothiophene | E. coli | High Activity |

Anticancer Activity

A significant area of research focuses on the anticancer properties of thiophene derivatives. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of tubulin polymerization and protein kinases.

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Potent Activity | |

| Thiophene Carboxamide Derivative 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | |

| Thiophene Carboxamide Derivative 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | |

| SB-200 | MCF-7 (Breast cancer) | <30 | |

| SB-83 | MCF-7 (Breast cancer) | <30 |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis and characterization of thiophene derivatives.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.

Materials:

-

Ketone or aldehyde

-

α-Cyanoester (e.g., ethyl cyanoacetate, malononitrile)

-

Elemental sulfur

-

Base (e.g., morpholine, diethylamine, triethylamine)

-

Solvent (e.g., ethanol, methanol, or solvent-free)

Procedure:

-

To a stirred solution of the ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in the chosen solvent, add the base (0.1-0.5 eq).

-

Add elemental sulfur (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for the appropriate time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of newly synthesized thiophene derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons. Thiophene protons typically resonate in the aromatic region (δ 6.5-8.0 ppm).

-

¹³C NMR: Reveals the number and types of carbon atoms. Thiophene carbons typically appear in the range of δ 120-145 ppm.

-

Experimental Conditions: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆ with tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key absorptions for thiophene derivatives include C-H stretching (aromatic, ~3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-S stretching. The presence of other functional groups (e.g., C=O, N-H, C≡N) will give rise to their characteristic absorption bands.

-

Experimental Conditions: Spectra are typically recorded using KBr pellets or as a thin film on a Fourier-Transform Infrared (FT-IR) spectrometer.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and elemental composition of the compound. The fragmentation pattern can provide valuable structural information.

-

Experimental Conditions: Mass spectra are typically obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Signaling Pathways and Mechanisms of Action

Understanding how thiophene derivatives interact with biological systems is crucial for rational drug design. This section visualizes key signaling pathways targeted by these compounds.

Cyclooxygenase (COX) Inhibition Pathway

Many thiophene-based anti-inflammatory drugs exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by thiophene derivatives.

Tubulin Polymerization Inhibition

Certain anticancer thiophene derivatives function by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Disruption of tubulin polymerization by anticancer thiophene derivatives.

Kinase Inhibition Signaling Cascade

Thiophene derivatives can act as potent inhibitors of various protein kinases that are often dysregulated in cancer, thereby blocking downstream signaling pathways essential for cell proliferation and survival.

Caption: Inhibition of a generic kinase signaling pathway by thiophene derivatives.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics. The remarkable versatility of the thiophene scaffold, coupled with a deep understanding of its chemical biology, will undoubtedly continue to fuel innovation in medicine for years to come.

A Technical Guide to Substituted Furan-2,5-diones: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted furan-2,5-diones, a class of heterocyclic compounds built upon the maleic anhydride framework, have garnered significant attention in medicinal chemistry. Their rigid structure and reactive nature make them valuable synthons for creating complex molecules and potent scaffolds for developing novel therapeutic agents. This technical guide provides a comprehensive literature review of their synthesis, key chemical reactions, and diverse biological activities, with a focus on their potential in drug discovery.

Synthesis of Substituted Furan-2,5-diones

The synthesis of the furan-2,5-dione core and its derivatives can be achieved through several methods, primarily involving the cyclization and dehydration of 1,4-dicarbonyl compounds or the oxidation of corresponding furans.

One of the most fundamental methods for creating substituted furan rings is the Paal-Knorr synthesis . This reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield the corresponding furan.[1][2] While broadly applicable to furan synthesis, specific adaptation is required for the dione oxidation state.

A more direct route involves the oxidation of substituted furans or furfurals. For instance, furan-2,5-dicarboxylic acid (FDCA), a key derivative, can be synthesized in one step from furan-2-carboxylic acid using carbon dioxide under strongly basic conditions with reagents like LDA or n-butyllithium.[3][4]

Another notable synthetic approach is the reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones, which yields bis-2(5H)-furanone derivatives in a one-step, transition-metal-free reaction.[5]

Experimental Protocol: One-Step Synthesis of Furan-2,5-dicarboxylic acid (FDCA)[4]

-

To a solution of furan-2-carboxylic acid in dry THF at -78 °C, add a solution of Lithium Diisopropylamide (LDA).

-

Stir the mixture at this temperature for a specified duration to ensure complete deprotonation.

-

Bubble carbon dioxide gas through the reaction mixture.

-

After the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous work-up and extract the lithium furan-2,5-dicarboxylate salt.

-

Acidify the aqueous solution with 2N HCl at 0 °C to precipitate the furan-2,5-dicarboxylic acid.

-

Collect the white precipitate by filtration, wash with cold water, and dry to yield FDCA.

Chemical Reactivity: Cycloaddition Reactions

The furan ring, despite its aromatic character, can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction.[6][7] This reactivity allows for the construction of complex polycyclic and oxabicycloheptane structures, which are valuable intermediates in organic synthesis.[6]

Substituted furan-2,5-diones and their related furanone isomers readily participate in these reactions. For example, 5-substituted-furan-2(3H)-ones can be activated by an organocatalytic Brønsted base to generate dienolates, which then act as 2π-components in [8+2]-cycloaddition reactions with 8,8-dicyanoheptafulvene.[8] This highlights the versatility of the furanone scaffold in constructing complex, biologically relevant polycyclic systems.[8]

Diagram: General Workflow for Synthesis and Cycloaddition

Caption: General workflow for the synthesis and subsequent cycloaddition of furan-2,5-diones.

Biological Activities and Therapeutic Potential

Substituted furan-2,5-diones and related furanones exhibit a wide spectrum of biological activities, making them attractive candidates for drug development. Key areas of activity include anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Certain furan-2,5-dione derivatives have demonstrated potent anti-inflammatory effects. A notable example is 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), which exhibits a dual mechanism of action. BPD directly inhibits cyclooxygenase-2 (COX-2) activity, reducing the production of prostaglandin E₂ (PGE₂).[9] Furthermore, it suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes, including COX-2, iNOS, TNF-α, IL-6, and IL-1β, by inactivating the NF-κB signaling pathway.[9] This inactivation is achieved by inhibiting the phosphorylation of TAK1 and IκB kinase (IKK), which prevents the nuclear translocation of NF-κB.[9]

Other furan derivatives have also been evaluated as inhibitors of COX-1 and COX-2 enzymes.[10]

Diagram: Anti-inflammatory Signaling Pathway of BPD

Caption: BPD inhibits inflammation via dual suppression of the NF-κB pathway and COX-2 enzyme activity.

Anticancer Activity

The furanone scaffold is a recurring motif in compounds with significant anticancer properties.[11] Bis-2(5H)-furanone derivatives, for example, have been evaluated for their antitumor activities against various cancer cell lines.[5] Compound 4e from one such study showed significant inhibitory activity against C6 glioma cells with an IC₅₀ value of 12.1 μM.[5] The proposed mechanism involves the arrest of the cell cycle at the S-phase and significant interaction with DNA, suggesting that DNA may be a potential target.[5]

Other studies have reported the cytotoxic activity of 2,5-dihydrofuran derivatives against human colon carcinoma (SW480), lung adenocarcinoma (A-549), and cervical carcinoma (HeLa) cells.[12] The anticancer mechanism can also involve the induction of apoptosis through caspase-dependent pathways and cell cycle arrest at the G2/M phase.[13][14]

Other Biological Activities

-

Antimicrobial Activity: Furanone derivatives have been studied for their ability to inhibit bacterial growth and, notably, to prevent the formation of biofilms by pathogenic bacteria like Staphylococcus aureus and Bacillus subtilis.[15]

-

α-Glucosidase Inhibition: 2,5-disubstituted furan derivatives containing a 1,3,4-thiadiazole moiety have been identified as potent α-glucosidase inhibitors, with some compounds showing IC₅₀ values in the sub-micromolar range, making them potential candidates for anti-diabetic drugs.[11]

-

P-glycoprotein (P-gp) Inhibition: Certain 2,5-disubstituted furan derivatives can inhibit P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer cells. This activity can restore the efficacy of conventional chemotherapeutic agents like doxorubicin in resistant cell lines.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for various substituted furan-2,5-dione and related furanone derivatives from the cited literature.

Table 1: Anticancer Activity of Furanone Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (μM) | Reference |

| 4e (bis-2(5H)-furanone) | C6 (glioma) | IC₅₀ | 12.1 | [5] |

| 5m (P-gp Inhibitor) | MCF-7/ADR (resistant breast) | EC₅₀ | 0.89 ± 0.11 | [16] |

| 4m (P-gp Inhibitor) | MCF-7/ADR (resistant breast) | EC₅₀ | 5.48 | [16] |

| 3m (P-gp Inhibitor) | MCF-7/ADR (resistant breast) | EC₅₀ | 6.82 | [16] |

Table 2: α-Glucosidase and β-Glucuronidase (EcGUS) Inhibition

| Compound ID | Target Enzyme | IC₅₀ (μM) | Reference |

| 9 | α-Glucosidase | 0.186 | [11] |

| 15 | α-Glucosidase | 0.223 | [11] |

| 26 | EcGUS | 0.082 | [11] |

| 8 | EcGUS | 0.148 | [11] |

Table 3: Antimicrobial Activity of 2(5H)-Furanone Sulfones

| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |

| 26 (Sulfone) | Staphylococcus aureus | 8 | [15] |

| 26 (Sulfone) | Bacillus subtilis | 8 | [15] |

Key Experimental Methodologies

Protocol for Anti-inflammatory Activity Assessment[9]

Cell Culture and Stimulation:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pretreat the cells with various concentrations of the furan-2,5-dione derivative (e.g., BPD) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.

PGE₂ and Cytokine Quantification:

-

Collect the cell culture media after stimulation.

-

Quantify the levels of PGE₂, TNF-α, IL-6, and IL-1β in the supernatant using commercial Enzyme Immunoassay (EIA) kits according to the manufacturer's instructions.

Western Blot for Protein Expression:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against COX-2, iNOS, p-IKK, p-IκBα, and NF-κB p65.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Protocol for In Vitro Anticancer MTT Assay[5]

-

Seed cancer cells (e.g., C6 glioma) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

Substituted furan-2,5-diones represent a versatile and highly promising class of compounds for drug discovery and development. Their straightforward synthesis, amenability to chemical modification through reactions like cycloadditions, and diverse range of potent biological activities underscore their importance. The demonstrated efficacy in preclinical models of inflammation and cancer highlights their therapeutic potential. Future research should focus on expanding the chemical diversity of this scaffold, performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and further elucidating their molecular mechanisms of action to identify novel drug targets and develop next-generation therapeutics.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. homepage.zjut.edu.cn [homepage.zjut.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Reactivity of the Furan Ring in 3-(Thiophen-2-yl)furan-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of 3-(thiophen-2-yl)furan-2,5-dione is limited in the current body of scientific literature. This guide provides an in-depth analysis of its expected reactivity based on established principles of heterocyclic chemistry and published data on analogous 3-arylmaleic anhydrides.

Introduction

This compound, also known as 3-(2-thienyl)maleic anhydride, is a bifunctional heterocyclic compound featuring a thiophene ring appended to a furan-2,5-dione (maleic anhydride) core. This unique arrangement of an electron-rich thiophene and an electron-deficient, reactive maleic anhydride moiety suggests a complex and versatile chemical behavior. Understanding the reactivity of the furan-2,5-dione ring is crucial for its application as a building block in the synthesis of novel bioactive molecules and functional materials. This guide will explore the expected reactivity of the furan-2,5-dione core, including nucleophilic attack, cycloaddition reactions, and hydrolysis, while also considering the electronic influence of the thiophene substituent.

Synthesis

A plausible synthetic route to this compound can be extrapolated from the general synthesis of arylmaleic anhydrides. The key step involves the dehydrogenation of the corresponding substituted succinic acid.

Proposed Synthetic Pathway

The synthesis would likely proceed via a two-step sequence starting from thiophene and succinic anhydride through a Friedel-Crafts acylation to form 3-(thiophen-2-oyl)propanoic acid, followed by reduction and subsequent oxidative cyclization. A more direct, albeit less common, approach could involve the reaction of 2-thienylacetic acid with a glyoxylic acid derivative, followed by cyclization and dehydration. A well-documented method for analogous aryl succinic acids involves oxidation with selenium dioxide.[1]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of Arylmaleic Anhydrides[1]

This protocol for the synthesis of phenylmaleic anhydride from phenylsuccinic acid can be adapted for the thiophene analogue.

-

Materials: 3-(Thiophen-2-yl)succinic acid, selenium dioxide, acetic anhydride.

-

Procedure:

-

A mixture of 3-(thiophen-2-yl)succinic acid (1 equivalent), selenium dioxide (1 equivalent), and acetic anhydride is heated at reflux for 6-24 hours.

-

The reaction mixture is filtered hot to remove selenium metal.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., diethyl ether, cyclohexane).

-

Reactivity of the Furan-2,5-dione Ring

The furan-2,5-dione ring is a highly electrophilic system due to the two electron-withdrawing carbonyl groups and the inherent ring strain. Its reactivity is dominated by nucleophilic attack and cycloaddition reactions.

Nucleophilic Attack and Ring Opening

The two carbonyl carbons of the anhydride are highly susceptible to nucleophilic attack. Studies on analogous 3-arylmaleic anhydrides have shown that nucleophilic attack can exhibit regioselectivity. Interestingly, nucleophiles tend to attack the more sterically hindered carbonyl group (at C-2, adjacent to the thiophene ring), a phenomenon attributed to electronic factors rather than steric hindrance.[1] The electron-donating nature of the thiophene ring is likely to make the adjacent carbonyl carbon more electrophilic.

References

An In-depth Technical Guide to the Derivatives of 3-(thiophen-2-yl)furan-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and potential biological activities of derivatives based on the 3-(thiophen-2-yl)furan-2,5-dione core structure. While direct experimental data on this specific heterocyclic system is limited in publicly available literature, this document extrapolates from established chemical principles and data on analogous structures to present plausible synthetic routes, detailed experimental protocols, and an overview of potential biological significance. The primary derivatives discussed are N-substituted maleimides, a class of compounds known for their reactivity and diverse pharmacological activities. This guide aims to serve as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel therapeutic agents based on this scaffold.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The thiophene ring is an important bioisostere for the phenyl ring and can engage in various biological interactions. Similarly, the furan-2,5-dione (maleic anhydride) and its corresponding imide (maleimide) moieties are highly reactive functional groups widely utilized in bioconjugation and as pharmacophores in drug design.[5][6] Maleimide derivatives, in particular, are known for their cytotoxic effects, often mediated by the generation of reactive oxygen species (ROS).[7][8]

The combination of these two pharmacophores in the this compound scaffold presents an intriguing starting point for the development of novel small molecules with potential therapeutic applications. This guide will detail the proposed synthesis of this core structure and its subsequent derivatization, with a focus on providing practical experimental protocols and collating relevant biological data from related compound classes.

Synthesis of the Core Scaffold and Derivatives

Direct synthesis of this compound via a Diels-Alder reaction between thiophene and maleic anhydride is not a viable route, as this reaction proceeds under high pressure to yield a saturated bicyclic adduct. Therefore, an alternative synthetic strategy is proposed, proceeding through a 3-(thiophen-2-yl)succinic acid intermediate.

Proposed Synthesis of this compound

A plausible synthetic route involves a multi-step process starting from thiophene and maleic anhydride, but proceeding through a succinic acid derivative.

Workflow for the Synthesis of the Core Scaffold

Caption: Proposed two-step synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 3-(thiophen-2-yl)succinic acid. (This is a proposed method based on analogous reactions, as direct literature is unavailable).

-

To a stirred solution of thiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.

-

Slowly add a solution of maleic anhydride (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The resulting crude product, likely a mixture, would require purification by column chromatography or recrystallization to isolate the 3-(thiophen-2-yl)succinic acid. Note: This reaction's feasibility and yield are speculative and would require experimental validation.

-

-

Step 2: Cyclization to this compound.

-

Suspend the purified 3-(thiophen-2-yl)succinic acid (1.0 eq) in a dehydrating agent such as acetic anhydride (Ac₂O, 5-10 eq) or thionyl chloride (SOCl₂).[9]

-

Heat the mixture to reflux for 2-4 hours, until the starting material is fully consumed (monitored by TLC).

-

Allow the reaction to cool to room temperature.

-

Remove the excess dehydrating agent under reduced pressure.

-